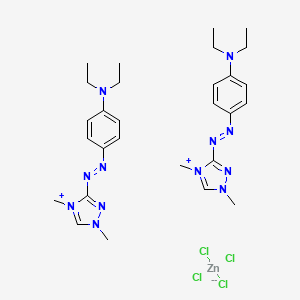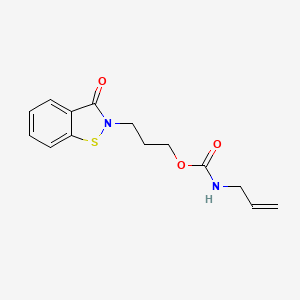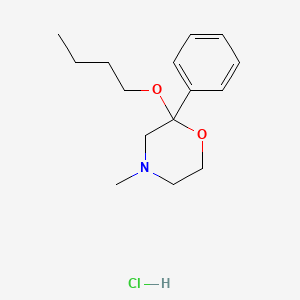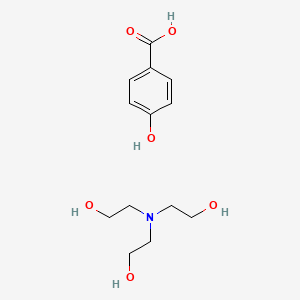
Clofenetamine, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clofenetamine, ®- is a chemical compound with the molecular formula C20H26ClNO. It is a stereoisomer of clofenamine, characterized by its specific three-dimensional arrangement of atoms. This compound is known for its pharmacological properties and has been studied for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Clofenetamine, ®- typically involves the reaction of 4-chlorobenzyl chloride with diethylamine in the presence of a base, followed by the addition of phenylmagnesium bromide. The reaction conditions often include the use of solvents such as tetrahydrofuran and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of Clofenetamine, ®- may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Clofenetamine, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Clofenetamine, ®- has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a chiral building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic applications in treating certain medical conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of Clofenetamine, ®- involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Clofenetamine, ®- can be compared with other similar compounds, such as:
Clofenamine: The racemic mixture of clofenamine, which contains both ®- and (S)- enantiomers.
Diphenhydramine: Another antihistamine with a similar structure but different pharmacological properties.
Chlorpheniramine: A related compound with similar uses but distinct chemical structure and effects.
Uniqueness
Clofenetamine, ®- is unique due to its specific stereochemistry, which can result in different biological activity and pharmacokinetics compared to its racemic mixture or other related compounds. This uniqueness makes it valuable for specific research and therapeutic applications.
Propiedades
Número CAS |
212579-81-2 |
|---|---|
Fórmula molecular |
C20H26ClNO |
Peso molecular |
331.9 g/mol |
Nombre IUPAC |
2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C20H26ClNO/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18/h6-14H,4-5,15-16H2,1-3H3/t20-/m1/s1 |
Clave InChI |
IKFQEQVEOQNTRJ-HXUWFJFHSA-N |
SMILES isomérico |
CCN(CC)CCO[C@](C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
SMILES canónico |
CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)
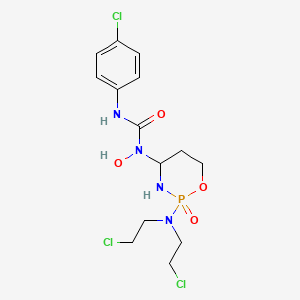

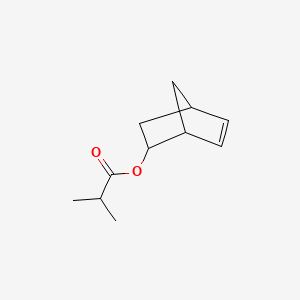


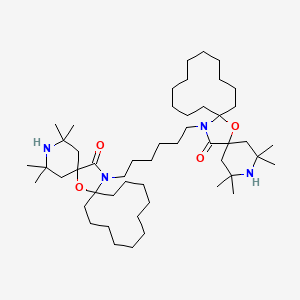
![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)
